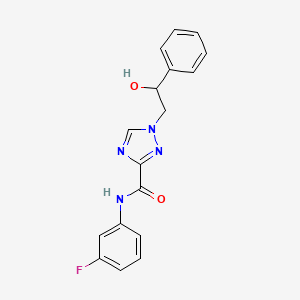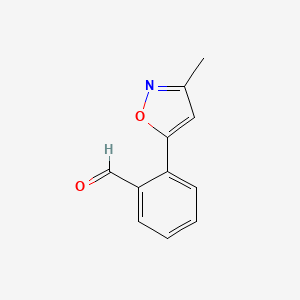![molecular formula C19H18N2O4 B2938555 N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1448129-28-9](/img/structure/B2938555.png)
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole derivatives are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs and several plants such as strychnine . The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .
Synthesis Analysis
Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized . All the synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7 and HT-29 cancer cell lines .Molecular Structure Analysis
Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indole derivatives have been found to possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely depending on their specific structures. For example, they are generally crystalline and colorless in nature with specific odors .Scientific Research Applications
Synthesis and Chemical Properties
Novel Synthetic Pathways
Research has focused on developing novel synthetic methods for indole derivatives due to their importance in medicinal chemistry. For instance, studies have described the synthesis of novel 5-hydroxyindole-2-carboxamides, showcasing methodologies that might be applicable to the synthesis of complex molecules like "N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide" (Unangst, Connor, & Miller, 1996).
Chemical Transformations
The versatility of indole derivatives in chemical transformations is highlighted in the literature. For example, studies on the alkylation of methyl 3-hydroxyindole-2-carboxylate for pyrimidine synthesis suggest potential routes for modifying indole-based compounds (Bourlot & Mérour, 1995).
Potential Therapeutic Applications
Antipsychotic and Antidepressant Activities
Some research has explored the synthesis and evaluation of indole derivatives for their potential antipsychotic and antidepressant properties. For instance, the synthesis of highly potent benzamides with antidopaminergic properties indicates the therapeutic potential of structurally related compounds (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990). Additionally, the discovery of new antidepressants from structurally novel 5-HT3 receptor antagonists, such as 3-ethoxyquinoxalin-2-carboxamides, underscores the significance of indole chemistry in drug discovery (Mahesh, Devadoss, Pandey, & Bhatt, 2011).
Metabolic Studies
Metabolism of Synthetic Cannabinoids
Indole derivatives have also been studied in the context of synthetic cannabinoids, providing insights into their metabolism which could inform the pharmacokinetic profile of similar compounds. A study on the metabolism of ADB-FUBICA and related substances by human liver microsomes offers valuable information for understanding how indole-based drugs are processed in the body (Li, Liu, Li, & Hua, 2018).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
One study suggests that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin in a manner consistent with colchicine . This suggests that this compound might interact with its targets to induce apoptosis and inhibit cell division.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways. These could potentially include pathways related to cell division, apoptosis, and various disease processes.
Result of Action
One study suggests that a similar compound induced cell apoptosis and inhibited cell division . This suggests that this compound might have similar effects.
properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-21-10-14(13-4-2-3-5-15(13)21)16(22)9-20-19(23)12-6-7-17-18(8-12)25-11-24-17/h2-8,10,16,22H,9,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZXYXNMTHZYIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC4=C(C=C3)OCO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2938474.png)
![2-(benzo[d]isoxazol-3-yl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2938476.png)
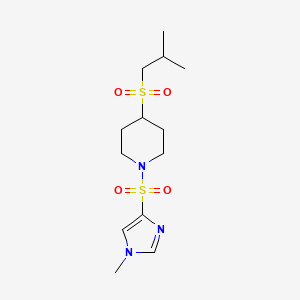
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide](/img/structure/B2938478.png)
![Methyl 2-{[(2-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate](/img/structure/B2938479.png)
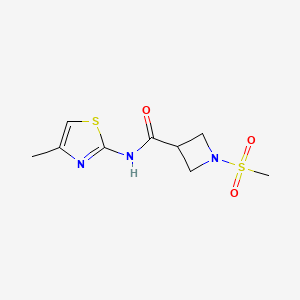
![N-(4-cyanothian-4-yl)-2-[4-(1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B2938482.png)
![3-(2-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide](/img/structure/B2938483.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2938484.png)
![4-[(3S,4R)-3-Amino-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2938488.png)
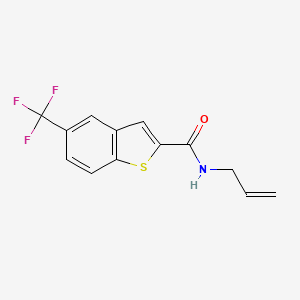
![(2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2938490.png)
